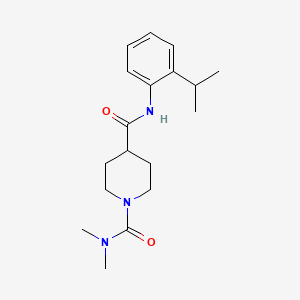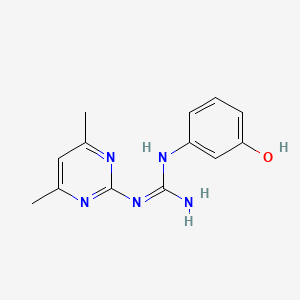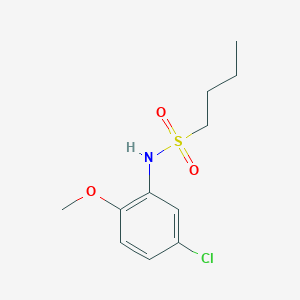![molecular formula C20H22N2O2S B5295661 2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5295661.png)
2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, also known as PTPCA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects.
Mécanisme D'action
PTCPA's mechanism of action is not fully understood, but it is believed to interact with various signaling pathways involved in cell growth, survival, and inflammation. PTCPA has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and growth. Additionally, PTCPA has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
PTCPA has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis. Additionally, PTCPA has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PTCPA in lab experiments is its specificity for AKT and NF-κB pathways, which allows for targeted inhibition of these pathways. Additionally, PTCPA has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent. However, one limitation of PTCPA is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
Future research on PTCPA could focus on its potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and inflammation. Additionally, further studies could investigate the mechanism of action of PTCPA and potential drug delivery methods to improve its solubility. Finally, research could explore the potential use of PTCPA in combination with other therapeutic agents to enhance its efficacy.
Méthodes De Synthèse
PTCPA can be synthesized through a multi-step process involving the reaction of piperidine with 2-phenylthioacetic acid, followed by the reaction of the resulting intermediate with 2-bromoacetophenone. This reaction yields PTCPA as a white solid with a melting point of 194-196°C.
Applications De Recherche Scientifique
PTCPA has been studied for its potential therapeutic effects in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, PTCPA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, PTCPA has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation research has shown that PTCPA can reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
2-phenylsulfanyl-N-[2-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(15-25-16-9-3-1-4-10-16)21-18-12-6-5-11-17(18)20(24)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQNCBMAWQOLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfanyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)
![3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol](/img/structure/B5295589.png)

![7-amino-5-(2-isopropoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5295603.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)
![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)


![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5295643.png)
![ethyl {[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5295646.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-tetrazol-5-yl)propyl]acetamide](/img/structure/B5295655.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5295657.png)
![4-{2-[4-(dimethylamino)-1-azepanyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5295666.png)
![7-(2,6-difluoro-3-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5295672.png)